

Trimebutine Maleate Demonstrates Efficacy in Functional Dyspepsia Compared to Placebo

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Trimebutine maleate appears to be a safe and effective therapeutic option for managing symptoms of functional dyspepsia (FD). A notable multicenter, randomized, double-blind, placebo-controlled prospective trial provides key evidence of its efficacy in alleviating dyspeptic symptoms and accelerating gastric emptying when compared to a placebo.[1][2][3][4] Further supporting its clinical utility, a Bayesian network meta-analysis positions trimebutine favorably among other prokinetic agents for the treatment of FD.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from a pivotal clinical trial comparing **trimebutine maleate** to a placebo in patients with functional dyspepsia.

Table 1: Symptom Relief in Functional Dyspepsia

Outcome Measure	Trimebutine Maleate Group	Placebo Group	p-value
Statistically significant reduction in Glasgow Dyspepsia Severity Score (GDSS) between 2-week and 4-week visits	Yes	No	0.02



Data from Kountouras et al., 2020.[1][2][3][4]

Table 2: Effect on Gastric Emptying

Outcome Measure	Trimebutine Maleate Group	Placebo Group	p-value
Median gastric emptying at 50 minutes	75.5%	66.6%	0.036

Data from a substudy of Kountouras et al., 2020.[1][2][3][4]

Table 3: Adverse Events

Outcome Measure	Trimebutine Maleate Group (n=108)	Placebo Group (n=103)	Statistical Significance
Patients reporting adverse events	11 (10.2%)	15 (14.6%)	Not statistically significant

Data from Kountouras et al., 2020.[1]

Experimental Protocols

Clinical Trial Protocol: Kountouras et al., 2020

A multicenter, randomized, double-blind, placebo-controlled, prospective study was conducted with 211 patients diagnosed with functional dyspepsia.[1][2][3][4]

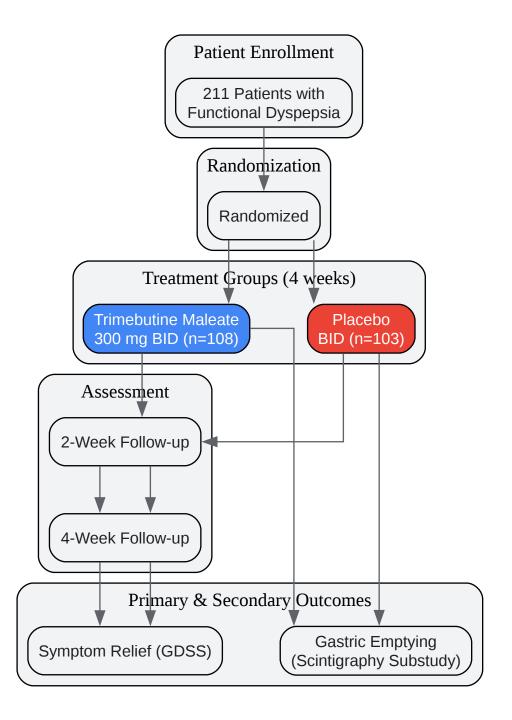
- Participants: 211 patients with functional dyspepsia were enrolled and randomized into two groups.
- Intervention: One group (108 patients) received 300 mg of trimebutine maleate twice daily, while the other group (103 patients) received a placebo twice daily for a duration of 4 weeks.
 [1][2][3]



- Primary Endpoint: The primary outcome measured was the relief of dyspepsia symptoms,
 evaluated using the Glasgow Dyspepsia Severity Score (GDSS).[1][2][3]
- Secondary Endpoint: A substudy involving 16 participants (8 from each group) assessed gastric emptying using a 99mTc-Tin Colloid Semi Solid Meal Scintigraphy test.[1][2][3]
- Data Analysis: Statistical analysis, including paired t-tests and nonparametric Wilcoxon tests, was used to compare the mean and median scores for each treatment group and between the two groups.[1]

Visualizations

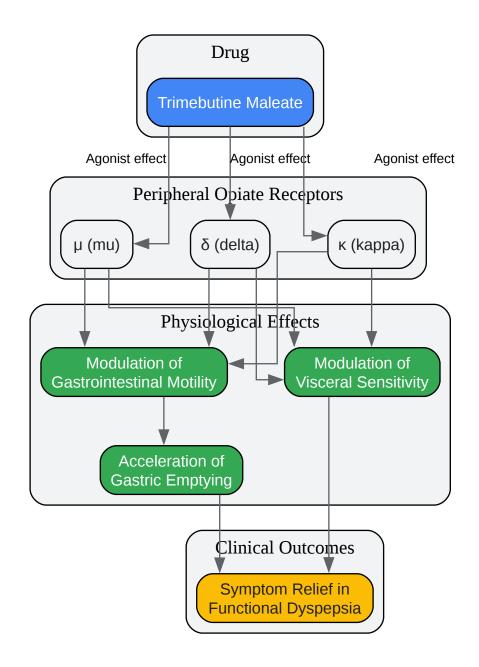




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Caption: Experimental workflow of the randomized controlled trial.





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Caption: Simplified signaling pathway of trimebutine maleate.

Mechanism of Action

Trimebutine maleate's therapeutic effects are attributed to its action as an agonist on peripheral mu (μ), kappa (κ), and delta (δ) opiate receptors in the gastrointestinal tract.[7][8] This interaction modulates gastrointestinal motility, contributing to the acceleration of gastric emptying.[7][8][9][10] Additionally, trimebutine is thought to modulate visceral sensitivity, which



may also play a role in alleviating the symptoms of functional dyspepsia.[7][8][10] The drug's ability to normalize bowel movements and reduce pain is a key aspect of its clinical efficacy. It also influences the release of various gastrointestinal peptides, such as motilin, vasoactive intestinal peptide, gastrin, and glucagon.[7][8]

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